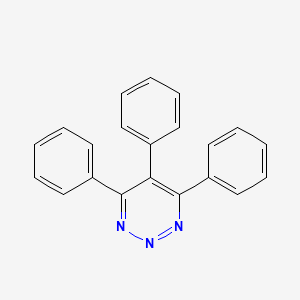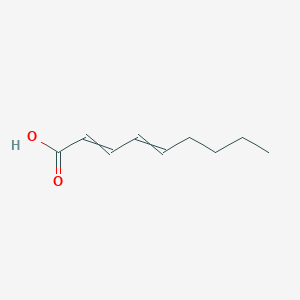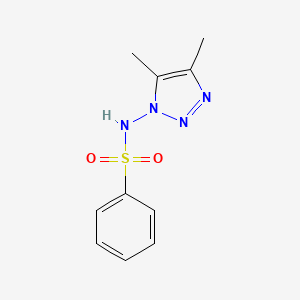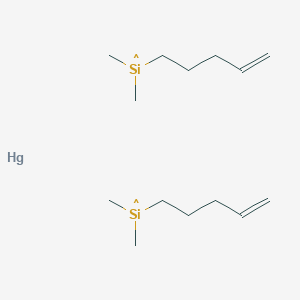
Dimethyl(pent-4-en-1-yl)silyl--mercury (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is a unique organometallic compound that features both silicon and mercury atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) typically involves the reaction of dimethyl(pent-4-en-1-yl)silane with a mercury(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organomercury species.
Substitution: The silicon and mercury atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state mercury compounds, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.
科学研究应用
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-mercury bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism by which Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) exerts its effects involves the interaction of its silicon and mercury atoms with various molecular targets. The silicon atom can form strong bonds with carbon and other elements, while the mercury atom can interact with sulfur-containing biomolecules. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications.
相似化合物的比较
Similar Compounds
Dimethyl(pent-4-en-1-yl)silane: Lacks the mercury atom but has similar silicon chemistry.
Dimethylmercury: Contains mercury but lacks the silicon component.
Trimethylsilylmercury: Similar structure but with different alkyl groups.
Uniqueness
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is unique due to the presence of both silicon and mercury atoms within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
属性
CAS 编号 |
51639-29-3 |
|---|---|
分子式 |
C14H30HgSi2 |
分子量 |
455.15 g/mol |
InChI |
InChI=1S/2C7H15Si.Hg/c2*1-4-5-6-7-8(2)3;/h2*4H,1,5-7H2,2-3H3; |
InChI 键 |
RLIBRJSMZWYHCW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)CCCC=C.C[Si](C)CCCC=C.[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


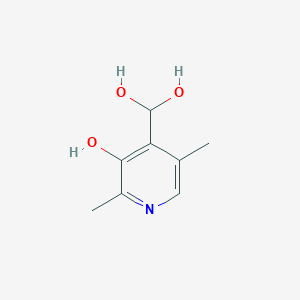

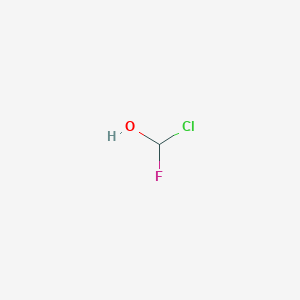
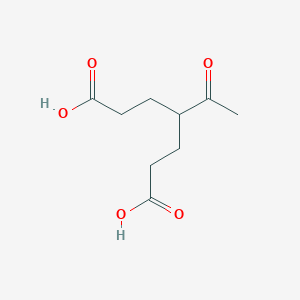
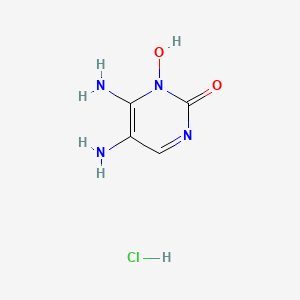
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
